A/B-trans Steroid Configuration vs. Cis-Cardenolides
Uzarin is distinguished from all other known cardiac glycosides by its A/B-trans steroid ring junction configuration. All conventional therapeutic cardiac glycosides including digoxin, digitoxin, and ouabain possess the A/B-cis configuration, which produces a bent steroid backbone conformation. Uzarin's A/B-trans configuration yields a planar steroid geometry that alters the conformational distribution of the glycosidic moiety, the major determinant of biological activity in cardenolides [1]. This stereochemical distinction represents a fundamental class-level differentiation rather than a potency variation within a single structural motif.
| Evidence Dimension | Steroid ring junction stereochemistry |
|---|---|
| Target Compound Data | A/B-trans configuration (5α-H, planar steroid backbone) |
| Comparator Or Baseline | All other known cardiac glycosides (digoxin, digitoxin, ouabain): A/B-cis configuration (5β-H, bent steroid backbone) |
| Quantified Difference | Qualitative stereochemical difference; no quantitative parameter applicable |
| Conditions | X-ray crystallography and conformational analysis |
Why This Matters
The A/B-trans configuration is a structural signature that fundamentally distinguishes uzarin from all conventional cardiac glycosides, enabling identification and quality control verification of authentic material.
- [1] Fieser LF, Fieser M. Steroids. Reinhold, New York, 1959, pp 762-763. View Source
